molecular formula C15H14O6S B2815782 4-Formyl-2-methoxyphenyl 4-methoxybenzenesulfonate CAS No. 432000-74-3

4-Formyl-2-methoxyphenyl 4-methoxybenzenesulfonate

Cat. No.: B2815782
CAS No.: 432000-74-3
M. Wt: 322.33
InChI Key: WNSFUBYFOREMRD-UHFFFAOYSA-N
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Description

“4-Formyl-2-methoxyphenyl 4-methoxybenzenesulfonate” is a chemical compound with the CAS Number 432000-74-3 . It has a molecular weight of 322.33 . The compound is also known as “4-formyl-2-methoxyphenyl 4-methoxybenzoate” with the CAS Number 5420-38-2 and a molecular weight of 286.28 .


Molecular Structure Analysis

The InChI code for “4-formyl-2-methoxyphenyl 4-methoxybenzoate” is 1S/C16H14O5/c1-19-13-6-4-12(5-7-13)16(18)21-14-8-3-11(10-17)9-15(14)20-2/h3-10H,1-2H3 . For “this compound”, the molecular formula is C15H14O6S .


Physical and Chemical Properties Analysis

The compound “this compound” has a predicted density of 1.327±0.06 g/cm3 and a predicted boiling point of 517.3±50.0 °C . The compound “4-formyl-2-methoxyphenyl 4-methoxybenzoate” is stored under nitrogen at a temperature of 4°C .

Scientific Research Applications

Methanolysis and Intramolecular Catalysis

  • Methanolysis of p-methoxyphenyl 2-formylbenzenesulfonate with anhydrous potassium carbonate at ambient temperature yields the dimethyl acetal of 2-formylbenzenesulfonic acid. This process is catalyzed by the neighboring aldehyde carbonyl group, indicating intramolecular nucleophilic catalysis during nucleophilic substitution at sulfonyl sulfur (Shashidhar, Rajeev & Bhatt, 1997).

Antiviral Applications

  • Paeonol-phenylsulfonyl derivatives, including 2-acetyl-5-methoxyphenyl 4-methoxybenzenesulfonate, show potent antiviral effects against Hepatitis B virus (HBV), with significant selectivity indexes exceeding those of commercial antiviral drugs (Huang et al., 2016).

Antimalarial and Anticancer Activities

  • Ether aryl sulfonic acid esters, such as 4-methoxyphenyl 4-nitrobenzenesulfonate, exhibit selective antimalarial and anticancer properties, offering a potential avenue for therapeutic applications (Betts et al., 2006).

Chiral Chemical Synthesis

  • Norpseudoephedrine-derived 2-methoxy-3-sulfonyl-1,3-oxazolidines are used in the synthesis of homochiral oxazolidine-masked 2-formylalkanones, showcasing their application in chiral chemistry (Conde-Frieboes & Hoppe, 1992).

Noncovalent Interactions in Supramolecular Structures

  • 2- and 4-formylphenyl arylsulfonates form solid-state structures through halogen-bonding interactions. These compounds provide insights into the role of noncovalent interactions in supramolecular architectures (Andleeb et al., 2018).

Luminescent Lanthanide Coordination Polymers

  • Sodium 4-hydroxybenzenesulfonate reacts with LnCl3·6H2O to form novel luminescent lanthanide coordination polymers, which have been studied for their structural and luminescence properties (Yang et al., 2008).

Fluorogenic Aldehydes for Monitoring Reactions

  • A fluorogenic aldehyde with a 1,2,3-triazole moiety has been developed for monitoring the progress of aldol reactions, demonstrating a novel application in reaction monitoring (Guo & Tanaka, 2009).

Synthesis of Ionic Stilbazolium Salts

  • Ionic stilbazolium salts synthesized with benzenesulfonates show potential in nonlinear optics, as evidenced by their structural and electro-optical properties (Yang et al., 2005).

Ruthenium Catalyzed Reductions

  • Ruthenium catalysis is used for the reduction of nitroarenes and azaaromatic compounds, indicating its utility in organic synthesis (Watanabe et al., 1984).

Properties

IUPAC Name

(4-formyl-2-methoxyphenyl) 4-methoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O6S/c1-19-12-4-6-13(7-5-12)22(17,18)21-14-8-3-11(10-16)9-15(14)20-2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSFUBYFOREMRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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